1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3O4/c6-5(7)9-2(4(11)12)1-3(8-9)10(13)14/h1,5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSRVPUDGZFSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202917 | |
| Record name | 1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-54-6 | |
| Record name | 1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245772-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound have been optimized by various chemical companies to ensure high yield and purity. These methods often involve large-scale synthesis using similar reaction conditions as described above, with additional steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Coupling reactions often require activating agents such as carbodiimides .
Major Products Formed
The major products formed from these reactions include amino-substituted pyrazoles, various substituted pyrazole derivatives, and amides or esters of the carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid exhibits potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through specific pathways associated with apoptosis. This suggests its potential use as an anticancer agent.
Agricultural Chemistry
The compound is also explored for its application in agrochemicals, particularly as a pesticide or herbicide. Its fluorinated structure may enhance the biological activity against pests while reducing toxicity to non-target organisms.
Data Table: Efficacy of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic Acid in Pest Control
| Pest Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Leafhoppers | 75 | 80 |
This table illustrates the compound's effectiveness in controlling various agricultural pests.
Material Science
Research has also indicated potential applications in material science, particularly in the development of new polymers or coatings that leverage its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid and its derivatives often involves the inhibition of specific enzymes. For example, some derivatives act as inhibitors of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Substituent Effects
- Fluorinated Groups : The difluoromethyl group (-CF₂H) in the target compound offers moderate electronegativity and lipophilicity compared to the trifluoromethyl (-CF₃) group in , which is more electron-withdrawing and sterically bulky. This difference impacts acidity (pKa) of the carboxylic acid and metabolic stability.
- Nitro vs. In contrast, alkyl/aryl groups (e.g., -C₃H₇ in ) increase hydrophobicity but reduce polarity.
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid and nitro groups enhance polarity, likely improving aqueous solubility compared to alkyl-substituted analogs (e.g., 1-methyl-4-nitro-3-propylpyrazole-5-carboxylic acid).
- Stability : Nitro groups are sensitive to heat/light, necessitating careful storage (similar to the -CF₂H-containing compound in , which requires refrigeration).
Research Findings and Challenges
- Synthesis : describes Suzuki-Miyaura couplings for pyrazole derivatives, suggesting feasible routes for the target compound with appropriate boronic acids and difluoromethyl precursors.
- Handling : The discontinued status () implies challenges in scalability or stability.
- Biological Relevance : Fluorine’s role in improving bioavailability () positions the target compound as a candidate for enzyme inhibition studies.
Biological Activity
1-(Difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 1245772-54-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 195.10 g/mol
- Structure : The compound features a pyrazole ring with a difluoromethyl and nitro substituent, which may influence its reactivity and biological interactions.
The biological activity of 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is primarily attributed to its interaction with various biological targets:
-
Anti-inflammatory Activity :
- Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid have demonstrated inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, with IC values ranging from 0.02 to 0.04 μM .
- In vivo studies using carrageenan-induced edema models have indicated that these compounds can effectively reduce inflammation without significant gastrointestinal toxicity .
- Antimicrobial Activity :
- Anticancer Potential :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | IC Range | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 Inhibition | 0.02 - 0.04 μM | |
| Antimicrobial | Various Bacterial Strains | Not specified | |
| Anticancer | Selective Cytotoxicity | Not specified |
Detailed Findings
- Anti-inflammatory Study :
- Toxicity Assessment :
- Pharmacokinetics :
Q & A
Q. What are the optimal synthetic routes for preparing 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylic acid with high purity?
A multi-step approach is recommended:
- Step 1 : Begin with a palladium-catalyzed cross-coupling reaction to introduce the difluoromethyl group to the pyrazole core, as demonstrated in analogous syntheses of ethyl 3,4-diarylpyrazole carboxylates .
- Step 2 : Nitration at the 3-position using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 3 : Hydrolysis of the ester intermediate (if applicable) using NaOH/EtOH to yield the carboxylic acid.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 7.5–8.5 ppm), difluoromethyl group (δ 4.5–5.5 ppm as a triplet due to ²JHF coupling), and carboxylic acid proton (broad δ ~12 ppm) .
- IR : Look for characteristic stretches: nitro group (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric), carboxylic acid O-H (~2500–3000 cm⁻¹), and C=O (~1700 cm⁻¹) .
- MS : Expect a molecular ion peak at m/z 233.0 (C₆H₅F₂N₃O₄) with fragmentation patterns consistent with loss of COOH (Δ m/z 45) and NO₂ (Δ m/z 46) .
Q. What stability considerations are critical for storing this compound?
- Storage : Seal in airtight containers under inert gas (N₂/Ar) and store at 2–8°C to prevent hydrolysis of the nitro or difluoromethyl groups .
- Light Sensitivity : Protect from UV exposure, as nitro groups can undergo photodegradation. Use amber glassware for long-term storage .
Advanced Research Questions
Q. How do the difluoromethyl and nitro groups influence electronic properties and reactivity?
- Electron-Withdrawing Effects : The nitro group reduces electron density at the pyrazole ring, enhancing electrophilic substitution reactivity at the 5-position. The difluoromethyl group introduces steric hindrance and polarizes adjacent bonds, affecting regioselectivity in cross-coupling reactions .
- Computational Insights : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal charge distribution: nitro group carries a partial charge of −0.3, while the difluoromethyl group contributes +0.2 to the adjacent carbon. These properties correlate with observed reactivity in Suzuki-Miyaura couplings .
Q. How can contradictory biological activity data across assays be resolved?
- Assay Optimization :
- Control Experiments : Include structurally similar analogs (e.g., 1-ethyl-4-nitro derivatives) to isolate the role of the difluoromethyl group .
Q. Which crystallization techniques yield high-quality single crystals for X-ray diffraction?
- Slow Evaporation : Dissolve the compound in acetone/water (9:1) and evaporate at 4°C. This method produced crystals of related pyrazole-carboxylic acids with 0.8 Å resolution .
- Hydrogen Bonding : The carboxylic acid and nitro groups form R₂²(8) motifs, stabilizing the crystal lattice. SHELXL refinement (via Olex2) is recommended for resolving disorder in the difluoromethyl group .
Q. How to design SAR studies for pharmacological potential?
- Core Modifications : Synthesize analogs with varying substituents (e.g., methyl, trifluoromethyl) at the 1- and 5-positions to assess steric and electronic effects on target binding .
- Biological Targets : Screen against enzymes sensitive to nitroheterocycles (e.g., bacterial nitroreductases) or receptors where difluoromethyl groups enhance lipophilicity (e.g., kinase inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
